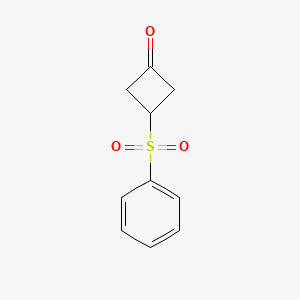

3-(Benzenesulfonyl)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

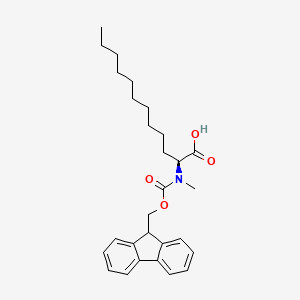

3-(Benzenesulfonyl)cyclobutan-1-one is a chemical compound with the CAS Number: 67100-34-9 . It has a molecular weight of 210.25 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 3-(phenylsulfonyl)cyclobutan-1-one . The InChI code is 1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Benzenesulfonyl)cyclobutan-1-one are not available, there are studies showing that cyclobutanones can undergo various reactions . For example, they can participate in Diels-Alder cycloadditions .Physical And Chemical Properties Analysis

3-(Benzenesulfonyl)cyclobutan-1-one is a powder . It has a melting point of 99-100 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

A notable application involves the stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones, utilizing an electron-withdrawing group at the 2a-position. This process yields 1,3-disubstituted 1,2,4a,9b-tetrahydrodibenzofuran-4-ols, irrespective of the initial stereochemistry, showcasing the compound's role in achieving stereochemical complexity in synthetic targets. This methodology was pivotal in the second-generation synthesis of (+/-)-linderol A, a compound with melanin biosynthesis inhibitory properties, underlining its importance in medicinal chemistry research (Yamashita et al., 2005).

Nucleoside Analogs

Another application is the synthesis of cyclobutyl analogs of adenosine and guanosine, which were derived from a precursor involving 3,3-bis(benzyloxymethyl)cyclobutanone. Although these analogs lacked antiviral activity against certain strains, their synthesis demonstrates the utility of 3-(Benzenesulfonyl)cyclobutan-1-one derivatives in exploring potential therapeutic agents (Boumchita et al., 1990).

Peptide Dendrimers

The compound is also instrumental in the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers, illustrating its role in the development of novel biomolecular architectures. These dendrimers, synthesized through a convergent approach, highlight the compound's utility in the field of materials science and bioconjugate chemistry (Gutiérrez-Abad et al., 2010).

Photodimerization Studies

Additionally, 3-(Benzenesulfonyl)cyclobutan-1-one derivatives have been employed in studies of photodimerization, serving as a model for understanding the stereochemical outcomes of photochemical reactions. This research provides insights into the molecular arrangements that influence photodimerization, contributing to the broader understanding of photochemical processes in organic chemistry (Uemura et al., 2018).

Aromaticity and Annulation Studies

The exploration of aromaticity in cyclobutane-annulated compounds further exemplifies the compound's significance in theoretical and computational chemistry. Studies on the aromaticity of annulated benzene, pyridine, and phosphabenzene derivatives provide valuable insights into the nature of aromaticity and its dependence on molecular structure (Bachrach, 2002).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVUJVQFPVDNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)cyclobutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)

![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)

![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)

![(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid](/img/structure/B2640555.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2640557.png)